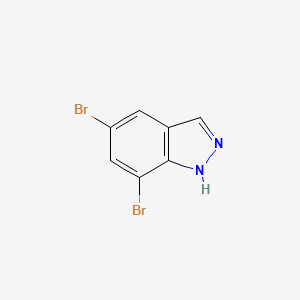

5,7-Dibromo-1H-indazole

CAS No.: 50477-28-6

Cat. No.: VC2269329

Molecular Formula: C7H4Br2N2

Molecular Weight: 275.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50477-28-6 |

|---|---|

| Molecular Formula | C7H4Br2N2 |

| Molecular Weight | 275.93 g/mol |

| IUPAC Name | 5,7-dibromo-1H-indazole |

| Standard InChI | InChI=1S/C7H4Br2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) |

| Standard InChI Key | SBDPXXDRYPLLKE-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1C=NN2)Br)Br |

| Canonical SMILES | C1=C(C=C(C2=C1C=NN2)Br)Br |

Introduction

Chemical Properties and Structure

Molecular Information

5,7-Dibromo-1H-indazole is a brominated indazole derivative with the molecular formula C₇H₄Br₂N₂. This compound contains a fused benzene and pyrazole ring system with two bromine atoms substituted at positions 5 and 7 of the indazole core. The compound has a molecular weight of 275.93 g/mol and can be identified through its CAS Registry Number 50477-28-6 . The molecular structure features a planar aromatic system with the two bromine atoms positioned on the benzene portion of the indazole ring, creating a distinct electronic and steric profile that influences its chemical behavior.

Identifiers and Nomenclature

The compound can be identified through various chemical identifiers that allow for precise recognition in chemical databases and literature. The IUPAC name is 5,7-dibromo-1H-indazole, which systematically describes the structure with the bromine substituents and the hydrogen at the 1-position of the indazole ring . For computational chemistry and database purposes, the compound can also be identified through its InChI code: 1S/C7H4Br2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) and its InChIKey: SBDPXXDRYPLLKE-UHFFFAOYSA-N .

Physical Properties

The physical characteristics of 5,7-Dibromo-1H-indazole are important for handling, storage, and experimental design. The compound is a solid at room temperature with a melting point of 197-198°C, indicating strong intermolecular forces likely due to halogen bonding and π-stacking interactions . It has a calculated boiling point of 384.6±22.0°C at 760 mmHg, though this would likely lead to decomposition before reaching this temperature . The high melting and boiling points are consistent with other halogenated aromatic compounds, reflecting the increased molecular weight and potential for halogen bonding.

Table 1: Physical Properties of 5,7-Dibromo-1H-indazole

| Property | Value | Reference |

|---|---|---|

| Physical state | Solid | |

| Melting point | 197-198°C | |

| Boiling point | 384.6±22.0°C at 760 mmHg (calculated) | |

| Molecular weight | 275.93 g/mol | |

| Recommended storage | 4°C, protected from light |

Synthesis and Preparation Methods

Challenges and Considerations

The synthesis of 5,7-Dibromo-1H-indazole presents several challenges that researchers must address. Selective dibromination requires careful control of reaction conditions to avoid over-bromination or bromination at undesired positions. The N-H bond in the indazole ring may interfere with some bromination protocols, potentially requiring protection-deprotection strategies. Additionally, purification techniques such as recrystallization or column chromatography are essential to obtain the compound with high purity (typically ≥98%) for research applications .

Chemical Reactivity

Reactivity Profile

The reactivity of 5,7-Dibromo-1H-indazole is heavily influenced by both the indazole core and the bromine substituents. The indazole N-H group can participate in acid-base reactions and hydrogen bonding interactions. This acidic N-H proton (pKa typically around 13-14 for indazoles) can be deprotonated under basic conditions to form the corresponding anion, which can participate in N-alkylation reactions. The bromines at positions 5 and 7 serve as sites for various transformations including metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.), which make this compound particularly valuable as a building block in organic synthesis.

Common Reactions

Based on the reactivity patterns of similar brominated heterocycles, 5,7-Dibromo-1H-indazole likely participates in several key reaction types:

-

Cross-coupling reactions: The C-Br bonds can undergo palladium-catalyzed coupling with boronic acids, terminal alkynes, or organostannanes to introduce various functional groups.

-

Nucleophilic aromatic substitution: The electron-withdrawing effect of the indazole nitrogen can activate the bromine positions toward nucleophilic attack.

-

Metallation reactions: Selective metal-halogen exchange can occur with strong bases like n-butyllithium, generating organolithium intermediates for further functionalization.

-

N-functionalization: The indazole N-H can be alkylated, acylated, or otherwise functionalized to create N-substituted derivatives.

Applications and Research Findings

Synthetic Building Block Applications

One of the primary values of 5,7-Dibromo-1H-indazole lies in its utility as a versatile synthetic intermediate. The strategic placement of the two bromine atoms provides handles for selective functionalization through various metal-catalyzed cross-coupling reactions. This makes the compound valuable for constructing more complex molecules with tailored properties for applications in materials science and pharmaceutical research. The indazole core itself represents a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.

Structure-Activity Relationships

Comparison with Related Compounds

The chemical and biological properties of 5,7-Dibromo-1H-indazole can be better understood through comparison with structurally related compounds. For instance, comparing it with 5,7-Dibromo-1H-indole-3-carbaldehyde highlights the effect of the additional nitrogen in the five-membered ring on properties such as basicity, hydrogen bonding capabilities, and metabolic stability. Similarly, contrasting with 5,7-Dibromoisatin provides insights into how structural modifications affect physical properties and potential biological activities.

Table 2: Comparison of 5,7-Dibromo-1H-indazole with Related Compounds

Effect of Bromine Substituents

The presence of bromine atoms at the 5 and 7 positions significantly alters the electronic properties of the indazole core. Bromine atoms are electron-withdrawing by induction but can donate electrons through resonance, creating a complex electronic profile. This dual nature affects the compound's reactivity, particularly at the remaining positions of the aromatic system. The size and polarizability of bromine atoms also influence the three-dimensional structure and molecular interactions, potentially affecting binding to biological targets and participation in supramolecular assemblies.

Recent Research Developments

Synthetic Applications

Recent research on indazole derivatives has expanded the synthetic methodologies applicable to compounds like 5,7-Dibromo-1H-indazole. Advanced cross-coupling techniques have enabled more selective functionalization of the bromine positions, opening routes to novel derivatives with tailored properties. The development of milder and more efficient bromination protocols has also improved the accessibility of these compounds for research purposes, potentially enabling more diverse applications in synthetic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume